5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione
Description
Properties
IUPAC Name |
5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQKVSKSDCGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)C=C(C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333096 | |
| Record name | 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265312-60-5 | |
| Record name | 5-Methoxy-2-methyl-4,7-benzothiazoledione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265312-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl-1,3-benzothiazole-4,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione can be achieved through several methods. One common approach involves the reaction of 2-methylbenzothiazole with methoxy-substituted reagents under controlled conditions. The reaction typically requires a catalyst, such as copper, and may be conducted under microwave heating to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
Investigations into the inhibitory effects of this compound on specific enzymes have shown promising results. For instance, derivatives of this compound were found to inhibit α-chymotrypsin, indicating potential applications in designing enzyme inhibitors for therapeutic purposes.
Anticancer Properties
Benzothiazole derivatives, including this compound, have been recognized for their anticancer activities. Studies focusing on these compounds have demonstrated efficacy against various cancer types such as colon, liver, ovarian, and breast cancers . The compound's ability to act as a FOXM1 inhibitor further emphasizes its potential in cancer therapy .
Anti-Tubercular Activity
Research has highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. The synthesis of new derivatives has shown improved anti-tubercular activity compared to standard drugs . These findings suggest that this compound could play a significant role in combating tuberculosis.
Molecular Docking Studies
Molecular docking studies have indicated that this compound has strong binding affinities to specific protein targets involved in disease pathways. This characteristic positions it as a valuable scaffold for drug design aimed at targeting these proteins effectively.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods such as condensation reactions involving thiazolidine derivatives. The resulting compounds can exhibit varying biological activities based on their structural modifications .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzothiazole | Basic structure without substituents | Found in many pharmaceuticals |
| 2-Amino-benzothiazole | Amino group at the 2-position | Enhanced biological activity |
| Benzothiadiazole | Contains two nitrogen atoms in the ring | Potential use in dye applications |
| Thiazolidine derivatives | Contains thiazolidine ring | Known for anti-tubercular activity |
The unique substitutions present in this compound enhance its reactivity and bioactivity compared to other benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features and Substituent Effects
- Methyl group (C2): Less metabolically stable than trifluoromethyl (CF₃) but simpler to synthesize .
Table 1: Substituent Effects on Key Properties
Biological Activity
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione (commonly referred to as BN-82685) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is characterized by the following chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 265.33 g/mol |
| IUPAC Name | 5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione |
| CAS Number | 477603-18-2 |
The biological activity of this compound primarily involves the inhibition of CDC25 phosphatases. These enzymes are critical for cell cycle regulation; their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound exhibits potent inhibitory effects on CDC25A, CDC25B, and CDC25C with IC50 values in the nanomolar range.
Anticancer Activity
Research has shown that this compound possesses significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methods Used : MTT assay for cell proliferation, ELISA for inflammatory cytokines (IL-6 and TNF-α), flow cytometry for apoptosis and cell cycle analysis, and Western blot for protein expression .
Results Summary :
- Inhibition of Cell Proliferation : Significant reduction in cell viability across tested lines.
- Anti-inflammatory Effects : Decreased levels of IL-6 and TNF-α in treated macrophages.
- Apoptosis Induction : Promoted apoptosis in cancer cells at concentrations of 1, 2, and 4 μM.
- Cell Cycle Arrest : Induced G1 phase arrest in cancer cells.
Case Studies
-
Study on Dual Action Against Cancer :
- A study synthesized a series of benzothiazole derivatives including BN-82685. The active compound demonstrated both anticancer and anti-inflammatory activities.
- Findings indicated that BN-82685 significantly inhibited the proliferation of A431, A549, and H1299 cells while also reducing inflammatory cytokine levels .
- Mechanistic Insights into Cancer Therapy :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione, and what key reaction conditions optimize yield?
- Methodological Answer : Synthesis often involves cyclocondensation or cyclization reactions. For example, thiosemicarbazides can react with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–3 hours) to form thiazolidinone derivatives . Key conditions include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), temperature control (reflux at ~110°C), and solvent selection (polar aprotic solvents like DMF enhance reactivity). Post-reaction recrystallization in DMF-ethanol improves purity .
Q. Which spectroscopic and analytical techniques confirm the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for molecular weight and composition validation. For example, HRMS (EI, 70 eV) provides precise mass data (e.g., calculated vs. experimental values for C₁₈H₁₇NO₃: 295.3 vs. 295.12) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H- and ¹³C-NMR, resolves substituent positions and electronic environments, such as methoxy group shifts (δ ~3.8 ppm for -OCH₃) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Store in tightly sealed containers in cool, ventilated areas away from heat/light. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods, and ensure spill kits are available. These protocols align with SDS guidelines for structurally related benzo[d]thiazoles .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- IR spectroscopy identifies functional groups (e.g., dione C=O stretches at ~1700 cm⁻¹).
- X-ray crystallography resolves ambiguities in molecular geometry.
- Repeat experiments under controlled conditions (e.g., anhydrous solvents) to minimize artifacts. Discrepancies between calculated and experimental HRMS values (e.g., ±0.05 Da) may arise from isotopic abundance or ionization efficiency, requiring calibration with internal standards .
Q. What mechanistic strategies elucidate cyclization pathways in benzo[d]thiazole derivatives?
- Methodological Answer : For acid-mediated cyclization (e.g., forming oxadiazinane-4-thiones), monitor reaction progress via TLC and isolate intermediates. Protonation of thiourea intermediates (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas) by acetic acid triggers nucleophilic attack, forming six-membered rings. Kinetic studies (variable-temperature NMR) and density functional theory (DFT) simulations can map transition states .
Q. How do substituents on the aryl group influence the reactivity of the dione moiety in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring increase electrophilicity of the dione, accelerating nucleophilic additions (e.g., with amines or thiols). Steric effects from ortho-substituents may hinder access to the reactive site. Reactivity trends can be quantified via Hammett plots using substituent σ constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
